molecular formula C17H24ClN3OS B4128867 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide

4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide

Cat. No. B4128867
M. Wt: 353.9 g/mol
InChI Key: PFIKZTWOPCEMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, also known as CTPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTPI is a piperazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is believed to exert its therapeutic effects through the modulation of various receptors and enzymes in the body. It has been shown to act as a potent inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been found to interact with the adrenergic and serotonergic systems, which are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has a wide range of biochemical and physiological effects in the body. It has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is its potent inhibitory effect on monoamine oxidase, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide. Some of the major areas of interest include its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its effects on the cardiovascular system. Additionally, there is interest in exploring the potential of 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide as an anticancer agent, as it has been shown to have cytotoxic effects on various cancer cell lines. Further research is needed to fully understand the therapeutic potential of 4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide and to develop effective treatment strategies based on its mechanism of action.

Scientific Research Applications

4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases. Some of the major areas of research include its effects on the central nervous system, cardiovascular system, and cancer.

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3OS/c18-16-6-2-1-4-14(16)13-20-7-9-21(10-8-20)17(23)19-12-15-5-3-11-22-15/h1-2,4,6,15H,3,5,7-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIKZTWOPCEMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
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4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
Reactant of Route 3
4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
Reactant of Route 4
4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
Reactant of Route 5
4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
Reactant of Route 6
4-(2-chlorobenzyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide

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